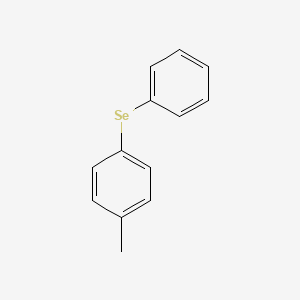
Benzene, 1-methyl-4-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-(phenylseleno)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methyl group and a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(phenylseleno)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the reaction of toluene (methylbenzene) with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of hydrogen chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(phenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the phenylseleno group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-methyl-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and studying its derivatives can provide insights into their potential therapeutic applications.
Medicine: The compound’s selenium content makes it a candidate for the development of new drugs with antioxidant or anticancer properties. Research is ongoing to explore its potential in medicinal chemistry.
Industry: In the industrial sector, Benzene, 1-methyl-4-(phenylseleno)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-(phenylseleno)- involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic ring provides a stable platform for various chemical transformations, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylthio)-
- Benzene, 1-methyl-4-(phenylamino)-
Comparison: Benzene, 1-methyl-4-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its sulfur or nitrogen analogs. The selenium atom in the phenylseleno group can participate in redox reactions, making the compound more reactive in certain conditions. This reactivity can be advantageous in synthetic applications where selective transformations are required .
Propriétés
Numéro CAS |
83859-32-9 |
|---|---|
Formule moléculaire |
C13H12Se |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
1-methyl-4-phenylselanylbenzene |
InChI |
InChI=1S/C13H12Se/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
NJCCAGGUFVMVGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


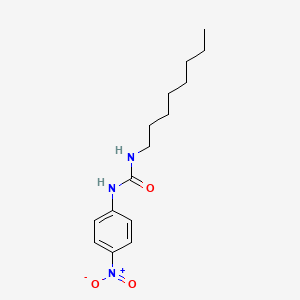
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
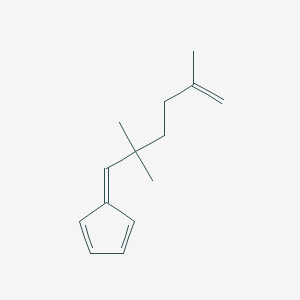
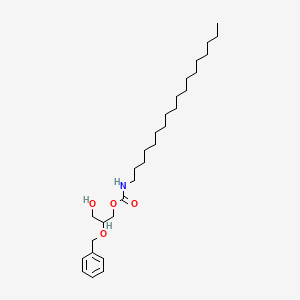
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
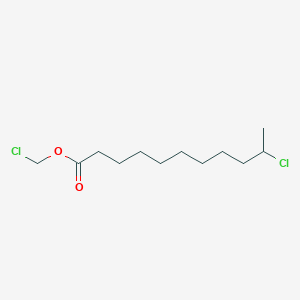
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

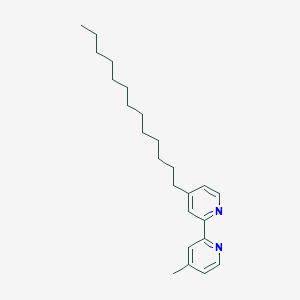
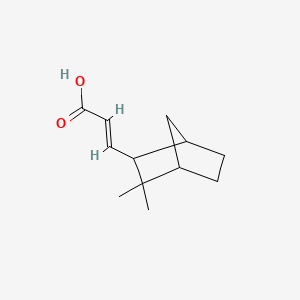
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
